2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzothiazole, phenyl, and pyrimidine) would likely make the molecule relatively flat and rigid. The amino and carboxylic acid groups could form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (amino and carboxylic acid) and nonpolar groups (aromatic rings) could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Anti-Cancer Activity
Benzothiazole-pyrimidine carboxylic acid derivatives have shown promise as potential anti-cancer agents. Researchers have explored their cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell division, induce apoptosis (programmed cell death), and inhibit tumor growth. Further studies are needed to optimize their efficacy and safety profiles .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Benzothiazole-pyrimidine carboxylic acid derivatives exhibit anti-inflammatory activity by modulating key inflammatory pathways. They suppress pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anti-Tuberculosis Agents
Tuberculosis (TB) remains a global health challenge. Some benzothiazole-pyrimidine carboxylic acid derivatives have demonstrated anti-TB activity. These compounds inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB. Researchers are investigating their potential as novel anti-TB drugs .
Anti-Viral Effects
Certain derivatives of benzothiazole-pyrimidine carboxylic acid exhibit anti-viral properties. They interfere with viral replication and entry, making them interesting candidates for combating viral infections. Studies have focused on their efficacy against HIV, herpesviruses, and influenza viruses .
Enzyme Inhibition
These compounds can act as enzyme inhibitors. For instance, they target kinases involved in cell signaling pathways, which are crucial for cancer progression. By blocking these enzymes, benzothiazole-pyrimidine carboxylic acid derivatives may disrupt cancer cell growth and metastasis .
Fluorescent Materials and Imaging Reagents
Benzothiazole-pyrimidine carboxylic acid derivatives possess unique fluorescence properties. Researchers have explored their use as imaging agents in biological systems. These compounds can selectively label specific cellular components, aiding in diagnostics and research .
Mechanism of Action
Target of Action
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives are known to impact various biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16(24)14-10-13(11-6-2-1-3-7-11)19-17(20-14)22-18-21-12-8-4-5-9-15(12)25-18/h1-10H,(H,23,24)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCCBPNUEAMTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC4=CC=CC=C4S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid |
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